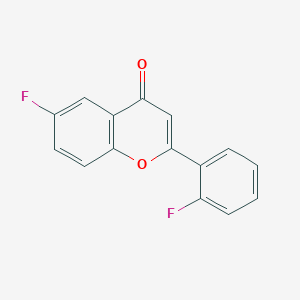

6-Fluoro-2-(2-fluorophenyl)chromen-4-one

CAS No.: 213894-65-6

Cat. No.: VC6363772

Molecular Formula: C15H8F2O2

Molecular Weight: 258.224

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213894-65-6 |

|---|---|

| Molecular Formula | C15H8F2O2 |

| Molecular Weight | 258.224 |

| IUPAC Name | 6-fluoro-2-(2-fluorophenyl)chromen-4-one |

| Standard InChI | InChI=1S/C15H8F2O2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H |

| Standard InChI Key | HVJWYOALFICCGN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 6-fluoro-2-(2-fluorophenyl)chromen-4-one consists of a chromen-4-one scaffold (a benzopyran-4-one system) with fluorine atoms at strategic positions. The chromen-4-one core comprises a fused benzene and γ-pyrone ring, while the 2-fluorophenyl group is attached at the 2-position of the pyrone ring. Key structural features include:

-

Fluorine substituents: The 6-fluoro group on the chromenone ring and the 2-fluoro group on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .

-

Planar configuration: The aromatic rings and conjugated carbonyl group contribute to a planar geometry, facilitating π-π stacking and interactions with biological targets.

Spectroscopic and Computational Data

Spectroscopic characterization confirms the compound’s structure:

-

Mass spectrometry: The exact mass (258.049236 g/mol) aligns with the molecular formula C₁₅H₈F₂O₂, as determined by high-resolution mass spectrometry .

-

Infrared (IR) spectroscopy: Stretching vibrations at ~1,650 cm⁻¹ and ~1,250 cm⁻¹ correspond to the carbonyl (C=O) and C-F bonds, respectively .

-

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR reveals distinct signals for the two fluorine atoms, while ¹H NMR identifies aromatic proton environments .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₈F₂O₂ |

| Molecular Weight | 258.22 g/mol |

| Exact Mass | 258.049236 g/mol |

| SMILES | C1(=CC(C=2C(O1)=CC=C(C2)F)=O)C=1C(F)=CC=CC1 |

| LogP (Partition Coefficient) | 4.25 (estimated) |

The compound’s LogP value, estimated at 4.25, suggests moderate lipophilicity, favorable for membrane permeability in biological systems .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

Biological Activity and Mechanisms

Enzyme Inhibition

Fluorinated chromenones act as inhibitors of enzymes such as sirtuins and cyclooxygenase (COX). For example, 6-fluoro-4-chromanone inhibits Sirtuin 2 (IC₅₀ = 0.9 µM), a target in age-related diseases . The electron-withdrawing fluorine atoms likely stabilize enzyme-inhibitor interactions through dipole-dipole interactions .

Applications in Materials Science

Organic Electronics

The planar structure and electron-deficient nature of 6-fluoro-2-(2-fluorophenyl)chromen-4-one make it suitable for electron-transport materials in organic light-emitting diodes (OLEDs). Analogous compounds are used in dye-sensitized solar cells (DSSCs), where fluorine substitution improves electron injection efficiency .

Sensor Development

Chromophoric xerogels derived from fluorinated chromenones serve as fluorescence sensors for metal ions. The fluorine atoms enhance selectivity for cations like Cu²⁺ and Fe³⁺ via Lewis acid-base interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume